

# Quaternium-15: A Technical Guide to Dermal Absorption and Penetration

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## Compound of Interest

Compound Name: Quaternium-15

Cat. No.: B10819280

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## Executive Summary

**Quaternium-15**, a quaternary ammonium salt widely used as a preservative in cosmetic and industrial products, has been the subject of scrutiny regarding its dermal absorption and potential to cause skin sensitization. This technical guide provides a comprehensive overview of the available scientific data on the dermal absorption and penetration of **Quaternium-15**. It has been established that **Quaternium-15** is a formaldehyde-releasing agent, a characteristic that contributes to its antimicrobial properties but also to its potential for inducing contact dermatitis in sensitive individuals.[\[1\]](#)[\[2\]](#)

This document summarizes key quantitative data from in vivo studies, details the experimental protocols employed, and addresses the notable absence of publicly available in vitro dermal absorption data for this compound. To bridge this gap, a general methodology for in vitro skin permeation studies, widely used for other cosmetic preservatives, is also described.

## Quantitative Dermal Absorption Data

The primary source of quantitative data on the dermal absorption of **Quaternium-15** comes from an in vivo study in rats. The results indicate that dermal absorption of **Quaternium-15** is minimal. After 48 hours of exposure, only 1% to 2% of the applied dose was absorbed through the skin.[\[3\]](#) In contrast, oral administration resulted in almost complete absorption (84%-88% of

the dose) within the same timeframe, highlighting the skin's effectiveness as a barrier to this compound.<sup>[3]</sup>

A more detailed breakdown of the dermal absorption data from a study with cis-CTAC (the cis-isomer of **Quaternium-15**) is presented below.

Table 1: Summary of in vivo Dermal Absorption of **Quaternium-15** in Rats After 48 Hours

Dose Administered	Radiolabel Position	Mean Recovery (%)	Mean % of Dose Absorbed
5 mg/kg	Ring	93.8 ± 5.1	1.98 ± 0.062
5 mg/kg	Side Chain	91.4 ± 4.8	0.38 ± 0.03
75 mg/kg	Ring	106 ± 4.8	1.416 ± 1.065
75 mg/kg	Side Chain	78.9 ± 1.9	1.068 ± 1.069

Data sourced from the European Commission's Scientific Committee on Consumer Safety (SCCS) opinion on **Quaternium-15**.

## Experimental Protocols

### In Vivo Dermal Absorption Study (Rat Model)

While the full, detailed protocol of the pivotal rat study is not publicly available, a representative methodology can be constructed based on the information provided in regulatory safety assessments and standard guidelines for such studies.

Objective: To quantify the extent of dermal absorption of **Quaternium-15** following topical application in a mammalian model.

Species: Laboratory rat (e.g., Sprague-Dawley or Wistar strain).<sup>[4][5]</sup>

Test Substance: Radiolabeled **Quaternium-15** (cis-isomer, with the radiolabel on either the adamantane ring or the chloroallyl side chain) in a suitable vehicle (e.g., aqueous solution).

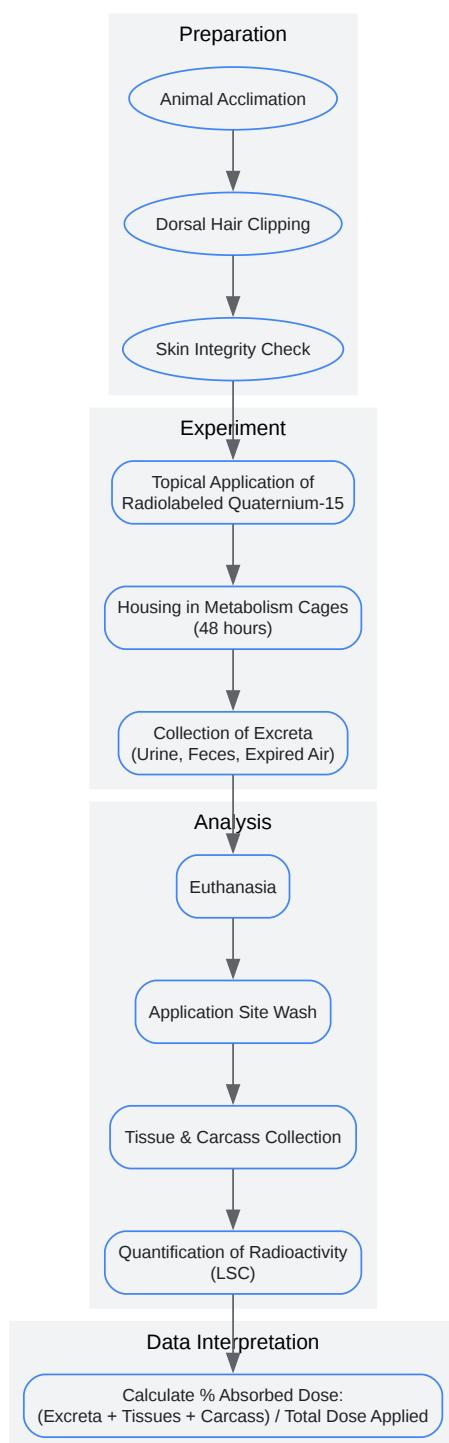
Dose Groups: At least two dose levels were used, a low dose (5 mg/kg) and a high dose (75 mg/kg), to assess dose-dependency of absorption.

Methodology:

- Animal Preparation: A specific area on the dorsal trunk of the rats is clipped free of hair 24 hours prior to application. The skin's integrity is verified to ensure no abrasions are present.
- Dose Application: A known quantity of the radiolabeled **Quaternium-15** formulation is applied evenly to the prepared skin area. The application site is often protected with a non-occlusive cover to prevent ingestion of the test substance due to grooming, while still allowing for air exchange.
- Exposure Period: The exposure duration was 48 hours.
- Sample Collection: Over the 48-hour period, urine, feces, and expired air are collected using metabolism cages. Blood samples may also be drawn at specific intervals.
- Terminal Procedures: At the end of the exposure period, the animals are euthanized. The application site is thoroughly washed to remove any unabsorbed test substance. The washed skin, various tissues, and the remaining carcass are collected for analysis.
- Quantification: The amount of radioactivity in the collected excreta (urine, feces), expired air, blood, tissues, and carcass is quantified using techniques like liquid scintillation counting. The sum of radioactivity in these compartments (excluding the application site skin) represents the total absorbed dose.

Diagram of the In Vivo Dermal Absorption Workflow

## Workflow for In Vivo Dermal Absorption Study

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Caption: Workflow for a typical in vivo dermal absorption study.

## General Protocol for In Vitro Dermal Permeation Study

Although specific in vitro studies for **Quaternium-15** are not publicly available, the Franz diffusion cell is the standard apparatus for assessing the dermal penetration of cosmetic ingredients.<sup>[6][7]</sup> The following is a generalized protocol that would be applicable.

**Objective:** To determine the rate and extent of penetration of a substance through an isolated skin membrane.

**Apparatus:** Vertical Franz diffusion cells.<sup>[6]</sup>

**Membrane:** Excised human or porcine skin is considered the gold standard. The skin is typically dermatomed to a uniform thickness (e.g., 200-400  $\mu\text{m}$ ).

**Methodology:**

- **Cell Preparation:** The receptor chamber of the Franz cell is filled with a suitable receptor fluid (e.g., phosphate-buffered saline), ensuring no air bubbles are trapped beneath the skin membrane. The system is maintained at a constant temperature, typically 32°C, to simulate physiological skin temperature.<sup>[8]</sup>
- **Membrane Mounting:** The excised skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
- **Dose Application:** A finite dose of the test formulation containing **Quaternium-15** is applied to the surface of the skin in the donor chamber.
- **Sampling:** At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor fluid to maintain sink conditions.
- **Mass Balance:** At the end of the experiment (e.g., 24 hours), the cell is disassembled. The unabsorbed formulation is washed from the skin surface. The skin itself is often processed (e.g., via tape stripping or solvent extraction) to determine the amount of substance retained in different skin layers (stratum corneum, viable epidermis/dermis).

- Quantification: The concentration of **Quaternium-15** in the receptor fluid samples and skin extracts is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram of a Franz Diffusion Cell Setup

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